2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide
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Description
2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN5O2S and its molecular weight is 415.9. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research into 1,2,4-triazine derivatives, including compounds structurally related to "2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide", has demonstrated their synthesis and chemical characterization. These compounds have been synthesized through various chemical reactions, showcasing the flexibility and adaptability of 1,2,4-triazine chemistry for producing a wide range of derivatives with potential biological activities (El‐Barbary et al., 2005).
Potential Biological Activities
Several studies have focused on synthesizing and evaluating the biological activities of 1,2,4-triazine derivatives and related compounds. These investigations have explored the potential antimicrobial, anti-lipase, and α-glucosidase inhibition properties of these compounds. For example, some derivatives have shown promising results in inhibiting lipase and α-glucosidase activities, suggesting potential applications in treating diseases related to these enzymes (Bekircan et al., 2015).
Antioxidant and Antitumor Activities
Research has also been conducted on the antioxidant and antitumor properties of 1,2,4-triazine derivatives. These studies indicate that some of these compounds may possess significant antioxidant and antitumor activities, making them candidates for further investigation as potential therapeutic agents (El-Moneim et al., 2011).
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c1-12-2-4-13(5-3-12)10-16-18(27)25(21)19(24-23-16)28-11-17(26)22-15-8-6-14(20)7-9-15/h2-9H,10-11,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZSOVYXVPWYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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